molecular formula C₁₂H₂₂O₁₁ B1140007 4-O-β-Galactopyranosyl-D-mannopyranoside CAS No. 20869-27-6

4-O-β-Galactopyranosyl-D-mannopyranoside

Katalognummer: B1140007
CAS-Nummer: 20869-27-6
Molekulargewicht: 342.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-β-Galactopyranosyl-D-mannopyranoside involves the epimerization of lactose. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

4-O-β-Galactopyranosyl-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biological Significance

4-O-β-Galactopyranosyl-D-mannopyranoside is primarily recognized for its role in the structure of glycoproteins and glycolipids. It is a component of lipophosphoglycans found in Leishmania species, which are important in the study of leishmaniasis, a disease caused by parasitic protozoa.

Immunological Applications

One of the most notable applications of this compound is in immunology:

  • Vaccine Development : The disaccharide has been used to create virus-like particle glycoconjugates aimed at enhancing immune responses against carbohydrate antigens. Studies have shown that conjugating this disaccharide to protein carriers can significantly boost the immunogenicity of vaccine candidates against leishmaniasis .
  • Inhibition of Pathogen Binding : Research indicates that this compound can inhibit the binding of glycoinositol phospholipids by sera from patients with acute cutaneous leishmaniasis. This suggests potential therapeutic applications in managing infections caused by Leishmania major .

Glycoscience Research

In glycoscience, the compound serves as a model for studying glycosidic linkages and their conformational properties:

  • Conformational Studies : Investigations into the conformational populations of β-(1→4) O-glycosidic linkages have utilized this compound to understand better the stereochemical dynamics involved in oligosaccharide interactions .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential as a therapeutic agent:

  • Drug Delivery Systems : Its ability to interact with specific receptors on cells makes it a candidate for targeted drug delivery systems. By modifying drug molecules with this disaccharide, researchers aim to enhance drug stability and efficacy .

Case Studies

Study TitleFocusFindings
Synthesis of Galβ(1→4)Man DisaccharidesVaccine DevelopmentDemonstrated enhanced immune response when conjugated to protein carriers
Inhibition of Glycoinositol Phospholipid BindingLeishmania ResearchShowed significant inhibition in patient sera, suggesting therapeutic potential
Conformational Analysis of O-Glycosidic LinkagesGlycoscience ResearchImproved understanding of glycosidic bond dynamics using this disaccharide as a model

Wirkmechanismus

The mechanism of action of 4-O-β-Galactopyranosyl-D-mannopyranoside involves its role as a prebiotic. In the gut, it is fermented by beneficial bacteria such as Lactobacilli and Bifidobacteria. This fermentation process produces short-chain fatty acids and lactic acid, which lower the pH of the colon and enhance mineral absorption, particularly calcium .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-O-β-Galactopyranosyl-D-mannopyranoside is unique due to its specific epimerization from lactose, making it a nondigestible sugar with prebiotic properties. Unlike lactose, it is not digested in the small intestine, allowing it to reach the colon where it exerts its beneficial effects .

Biologische Aktivität

4-O-β-Galactopyranosyl-D-mannopyranoside, also known as epilactose, is a non-digestible disaccharide derived from lactose. This compound has garnered attention for its potential prebiotic effects and various biological activities that could have implications in health and disease management. This article explores the biological activity of epilactose, including its prebiotic properties, effects on mineral absorption, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H22_{22}O11_{11}
  • CAS Number : 50468-56-9
  • Solubility : Soluble in water (49.00-51.00 mg/mL) .
  • Optical Activity : [α]/D 24.00 to 30.00° .

Prebiotic Effects

Epilactose has been identified as a prebiotic, promoting the growth of beneficial gut bacteria. Research indicates that it can enhance the population of bifidobacteria and lactobacilli in the gastrointestinal tract, which are crucial for maintaining gut health and preventing dysbiosis.

The prebiotic effect of epilactose is attributed to its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact. Here, it serves as a substrate for fermentation by gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which have numerous health benefits including anti-inflammatory properties and improved gut barrier function.

Calcium Absorption Enhancement

A significant study demonstrated that epilactose increases paracellular calcium absorption in rat intestines through rho-associated kinase and myosin light chain kinase-dependent mechanisms . This suggests that epilactose may play a role in improving mineral bioavailability, particularly calcium, which is essential for bone health.

Research Findings

  • Study on Rats : Epilactose was shown to enhance calcium absorption significantly compared to control groups .
  • Mechanistic Insights : The study indicated that epilactose activates specific signaling pathways that facilitate calcium uptake in intestinal cells.

Antimicrobial Activity

Epilactose exhibits antimicrobial properties against various pathogens. Its effectiveness has been studied in vitro against strains of Escherichia coli and Salmonella, suggesting potential applications in food preservation and safety.

Case Studies

  • In Vitro Studies : Research demonstrated that epilactose inhibited the growth of pathogenic bacteria by disrupting their cell membranes .
  • Animal Models : In tests involving lambs and calves infected with salmonella, epilactose showed promising results in reducing infection rates .

Toxicity Assessment

Toxicological studies indicate that epilactose is generally safe for consumption with no significant adverse effects observed at recommended dosages. It belongs to a moderate hazard class based on experimental evaluations .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
PrebioticPromotes beneficial gut bacteria
Calcium AbsorptionEnhances paracellular absorption
AntimicrobialInhibits pathogenic bacteria
ToxicityModerate hazard (LD50 = 400 mg/kg)

Eigenschaften

CAS-Nummer

20869-27-6

Molekularformel

C₁₂H₂₂O₁₁

Molekulargewicht

342.3

Synonyme

Epilactose;  4-O-β-D-Galactopyranosyl-D-mannopyranose; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.